(S)-Naproxen ethyl ester-d5
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Overview
Description
(S)-Naproxen ethyl ester-d5 is a deuterated form of (S)-Naproxen ethyl ester, where five hydrogen atoms are replaced with deuterium. This modification enhances the compound’s stability and makes it valuable for precise analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Naproxen ethyl ester-d5 typically involves the esterification of (S)-Naproxen with deuterated ethanol (C2D5OH). The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of deuterated ethanol in bulk quantities is essential for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Naproxen ethyl ester-d5 undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (S)-Naproxen and deuterated ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: (S)-Naproxen and deuterated ethanol.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Scientific Research Applications
(S)-Naproxen ethyl ester-d5 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry for the quantification of (S)-Naproxen and its derivatives.
Biology: Employed in metabolic studies to trace the pathways and interactions of (S)-Naproxen in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of other deuterated compounds and as a reference material in quality control processes.
Mechanism of Action
The mechanism of action of (S)-Naproxen ethyl ester-d5 is similar to that of (S)-Naproxen. It primarily acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. By inhibiting COX, this compound reduces inflammation, pain, and fever. The deuterium labeling does not significantly alter the compound’s interaction with its molecular targets but enhances its stability for analytical purposes.
Comparison with Similar Compounds
Similar Compounds
(S)-Naproxen: The non-deuterated form of the compound.
(S)-Naproxen methyl ester: Another ester derivative of (S)-Naproxen.
(S)-Naproxen ethyl ester: The non-deuterated form of the compound.
Uniqueness
(S)-Naproxen ethyl ester-d5 is unique due to its deuterium labeling, which provides enhanced stability and makes it suitable for precise analytical applications. This isotopic labeling distinguishes it from other similar compounds and broadens its utility in various research fields.
Properties
Molecular Formula |
C16H18O3 |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1/i1D3,4D2 |
InChI Key |
URNAYRDBUUZOIU-NFFXRZFLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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